3-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid
Description
This compound is a tetrahydroindole derivative featuring a benzoic acid moiety at position 3 of the indole ring and a carboxymethyl substituent at position 2. The 6,6-dimethyl group stabilizes the tetrahydroindole core, while the ketone at position 4 contributes to its electrophilic reactivity. Such structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where carboxylic acid groups enhance binding affinity .
Properties
IUPAC Name |
3-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(2)9-15-14(16(21)10-19)7-13(8-17(22)23)20(15)12-5-3-4-11(6-12)18(24)25/h3-7H,8-10H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKCOHCCYVFFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)CC(=O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Findings :
- Carboxymethyl vs. Phenyl () : The carboxymethyl group in the target compound improves aqueous solubility (logP ~1.2 vs. 3.5 for phenyl analog), critical for bioavailability. However, phenyl analogs exhibit stronger binding to hydrophobic enzyme pockets .
- Trimethyl Substituent () : The bulky trimethyl group in the compound reduces synthetic yield (<50% in reflux conditions) and led to its discontinuation .
- Positional Isomerism () : Moving the benzoic acid from position 3 (target compound) to position 2 () decreases metabolic stability (t1/2 < 2 hours in hepatic microsomes) due to altered steric interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
